4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
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Overview
Description
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an amine group and a tetrahydrofuran-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with tetrahydrofuran-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-amine
- 6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
- **1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Uniqueness
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydrofuran-3-yloxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(oxolan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c10-8-5-11-3-1-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6,10H2 |
InChI Key |
MGJWZOJFVCQMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=NC=C2)N |
Origin of Product |
United States |
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